3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea

Catalog No.
S2951711
CAS No.
2309569-56-8
M.F
C14H20N2O4
M. Wt
280.324
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-pheny...

CAS Number

2309569-56-8

Product Name

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea

IUPAC Name

1-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylurea

Molecular Formula

C14H20N2O4

Molecular Weight

280.324

InChI

InChI=1S/C14H20N2O4/c17-7-9-20-14(6-8-19-11-14)10-15-13(18)16-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18)

InChI Key

OYAYGPKRNXMRNZ-UHFFFAOYSA-N

SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2)OCCO

solubility

not available

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a phenylurea moiety and a hydroxyethoxy-substituted oxolane. The compound has gained attention due to its potential applications in pharmaceuticals and agrochemicals. Its molecular formula is C14H20N2O4, and it features both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

Typical of ureas and oxolanes. Key reactions include:

  • Nucleophilic Substitution: The urea nitrogen can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of amines and carbonyl compounds.
  • Oxidation: The hydroxyethoxy group can undergo oxidation to form aldehydes or ketones.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea exhibits significant biological activity, particularly in the field of medicinal chemistry. Preliminary studies suggest:

  • Antitumor Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the phenyl group may enhance its interaction with microbial membranes, providing antibacterial effects.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea typically involves several steps:

  • Formation of Oxolane: Starting from a suitable sugar derivative, a hydroxyethoxy group is introduced through etherification.
  • Urea Formation: The oxolane is then reacted with phenyl isocyanate to form the urea linkage.
  • Purification: The product is purified using recrystallization or chromatography techniques.

This multi-step synthesis underscores the complexity of designing such compounds with specific functionalities.

The unique structure of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea lends itself to various applications:

  • Pharmaceuticals: Potential use as an anticancer agent or antimicrobial drug.
  • Agrochemicals: Its properties may be exploited in developing new pesticides or herbicides.
  • Biotechnology: Could serve as a biochemical probe in research settings.

These applications highlight the compound's versatility across different industries.

Interaction studies are crucial for understanding how 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea interacts with biological systems. Key areas of investigation include:

  • Protein Binding: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how efficiently the compound enters cells can influence its efficacy as a therapeutic agent.
  • Metabolic Stability: Evaluating how long the compound remains intact in biological systems helps predict its pharmacokinetics.

These studies are essential for optimizing the compound's use in therapeutic applications.

Several compounds share structural similarities with 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea. Here are some notable examples:

Compound NameStructureBiological Activity
1-[2-Hydroxy-2-(3-methylphenyl)ethyl]-3-(oxolan-3-yl)ureaC14H20N2OAntitumor properties
1-(2-Hydroxyethyl)-3-(oxolan-3-yl)ureaC10H17N2O4Antimicrobial activity
2-[2-[3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]C16H30O10Enzyme inhibition

Uniqueness

What sets 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea apart from these similar compounds is its specific combination of functional groups that enhance its solubility and potential bioactivity. The presence of both hydroxyethoxy and phenyl groups contributes to its unique pharmacological profile, making it a candidate for further research and development in medicinal chemistry.

Nucleophilic Substitution Approaches for Oxolane Ring Formation

The oxolane (tetrahydrofuran) core of the target compound is typically synthesized via intramolecular nucleophilic substitution reactions. These reactions often employ diols or epoxy alcohols as precursors, leveraging stereoelectronic effects to control ring closure. For example, cyclization of 2-deoxy-D-ribose-derived intermediates under acidic conditions generates oxolane rings with defined stereochemistry. In one protocol, ribitol (derived from sodium borohydride reduction of 2-deoxy-D-ribose) undergoes dehydration–cyclization in aqueous HCl to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. This intermediate serves as a scaffold for subsequent functionalization.

The selectivity of nucleophilic substitution in oxolane formation is influenced by conformational rigidity. Studies on fused-ring oxocarbenium ions demonstrate that substituents on the oxolane ring alter transition-state energies, with oxygen atoms in fused rings increasing activation barriers for pseudorotation. For instance, oxepane-fused systems exhibit higher conformational rigidity than cycloheptane analogs, leading to reduced diastereoselectivity in nucleophilic additions. These principles inform the design of oxolane intermediates with tailored stereochemical profiles.

Reaction TypePrecursorConditionsKey OutcomeSource Citation
Dehydration–cyclizationRibitol2M HCl, H2O(2R,3S)-oxolane-3-ol
Epoxide ring-opening1,4-Dicarbonyl compoundsTMS-OTf catalysisBicyclic tetrahydrofuran derivatives
SN2' cyclizationAllylic alcoholsHF promoter2-Vinyltetrahydrofurans

Urea Bond Formation via Isocyanate-Mediated Coupling Reactions

The phenylurea moiety is introduced through reaction of an amine-functionalized oxolane intermediate with phenyl isocyanate. This step typically proceeds under anhydrous conditions to avoid competing hydrolysis. For example, treatment of 3-(aminomethyl)oxolane derivatives with phenyl isocyanate in dichloromethane generates the urea linkage with high efficiency. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea bond.

Kinetic studies of analogous systems reveal that urea formation is favored at low temperatures (0–25°C) to minimize side reactions. Steric hindrance near the amine group can slow the reaction, necessitating extended reaction times or elevated temperatures. In the case of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea, the hydroxyethoxy substituent’s polarity may enhance solubility in polar aprotic solvents, improving reaction homogeneity.

Hydroxyethoxy Functionalization Techniques

The hydroxyethoxy group (-OCH2CH2OH) is installed via regioselective etherification of the oxolane ring. A common strategy involves tosylation of a primary hydroxyl group followed by nucleophilic displacement with ethylene glycol. For instance, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol undergoes selective tosylation at the C-5 hydroxyl group using tosyl chloride, yielding a mono-tosyl derivative. Subsequent reaction with ethylene glycol in the presence of a base (e.g., K2CO3) replaces the tosyl group with a hydroxyethoxy chain.

Alternative methods include epoxide ring-opening with ethylene glycol. For example, treatment of an oxolane-bearing epoxide with ethylene glycol and BF3·OEt2 induces nucleophilic attack at the less hindered carbon, forming the hydroxyethoxy substituent. This approach benefits from high regioselectivity but requires careful control of Lewis acid stoichiometry to prevent overalkylation.

Functionalization MethodStarting MaterialReagentsYieldSelectivity
Tosylation/displacement(2R,3S)-oxolane-3-olTsCl, ethylene glycol56%Moderate (C-5)
Epoxide ring-openingOxolane epoxideEthylene glycol, BF375%High (β-carbon)
Direct alkylationOxolane bromideEthylene glycol, NaH48%Low

Dates

Last modified: 08-17-2023

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